Citric Acid (3-Methanethiosulfonate Ethyl Amide)

Description

Historical Development of MTS Reagents

Methanethiosulfonate (MTS) reagents emerged in the late 20th century as critical tools for studying protein structure-function relationships. Arthur Karlin and colleagues pioneered their use in the 1990s, introducing charged derivatives like [2-(trimethylammonium)ethyl] methanethiosulfonate bromide (MTSET) to probe ion channel topology. These reagents enabled site-specific cysteine modifications through rapid, reversible disulfide bond formation, overcoming limitations of traditional sulfhydryl-targeting agents (e.g., maleimides). The development of neutral MTS reagents, including Citric Acid (3-Methanethiosulfonate Ethyl Amide), expanded applications to membrane protein mapping and enzyme active site analysis.

Nomenclature and Chemical Classification

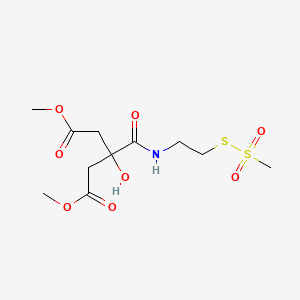

The compound is systematically named dimethyl 3-hydroxy-3-(2-methylsulfonylsulfanylethylcarbamoyl)pentanedioate (IUPAC). Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C11H19NO8S2 |

| Molecular weight | 357.4 g/mol |

| CAS Registry Number | 1797099-42-3 |

| Functional groups | Methanethiosulfonate, carbamate, citrate ester |

It belongs to the alkylthiosulfonate class, specifically a neutral MTS reagent due to its uncharged ethyl amide linkage.

Structural Relationship to Citric Acid

Citric Acid (3-Methanethiosulfonate Ethyl Amide) is a semisynthetic derivative of citric acid (C6H8O7), where:

- One hydroxyl group is replaced by a 3-(methanethiosulfonate)ethylamide moiety

- Two carboxyl groups are esterified as methyl esters

This modification preserves citric acid’s tricarboxylic backbone while introducing a thiol-reactive site (Figure 1). The structural hybrid enables dual functionality: metal chelation (via citrate) and covalent protein modification (via MTS).

Position within the MTS Reagent Family

MTS reagents are categorized by charge and functional groups:

| Category | Examples | Key Features |

|---|---|---|

| Positively charged | MTSET, MTSEA | Quaternary ammonium groups |

| Negatively charged | MTSES, MTSPS | Sulfonate groups |

| Neutral | MTSBn, Citric Acid derivative | Aromatic or polar groups |

As a neutral MTS reagent, Citric Acid (3-Methanethiosulfonate Ethyl Amide) exhibits enhanced membrane permeability compared to charged variants, making it suitable for intracellular protein labeling. Its citrate moiety provides additional coordination sites for studying metalloenzymes.

Significance in Biochemical Research

This compound addresses two key challenges in protein engineering:

- Topological mapping : The MTS group covalently labels introduced cysteines, enabling spatial resolution of membrane protein domains.

- Activity modulation : Citrate’s chelation properties allow selective inhibition of metal-dependent enzymes (e.g., aconitase).

Recent applications include:

- Probing conformational changes in citrate-binding transporters

- Developing crosslinkers for protein complex stabilization

- Synthesizing fluorescent probes for live-cell imaging

Its dual functionality has enabled novel approaches in enzymology and structural biology, particularly for Krebs cycle enzymes and citrate-regulated signaling pathways.

Properties

IUPAC Name |

dimethyl 3-hydroxy-3-(2-methylsulfonylsulfanylethylcarbamoyl)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO8S2/c1-19-8(13)6-11(16,7-9(14)20-2)10(15)12-4-5-21-22(3,17)18/h16H,4-7H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQRNJCRIITUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)(C(=O)NCCSS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

The synthesis begins with anhydrous citric acid (C₆H₈O₇), methanethiosulfonate ethylamine, and activating agents such as thionyl chloride (SOCl₂) or carbodiimides. Solvents like dichloromethane (DCM) or methanol are employed, depending on the reaction step. For industrial-scale production, Aspergillus niger-fermented citric acid is preferred due to its high purity and cost-effectiveness.

Step-by-Step Synthesis Procedure

-

Activation of Citric Acid :

Citric acid’s hydroxyl group is selectively activated for nucleophilic substitution. Thionyl chloride converts the hydroxyl group to a chlorosulfonate intermediate under anhydrous conditions in DCM. The reaction is monitored via thin-layer chromatography (TLC) to confirm complete conversion. -

Amidation with Methanethiosulfonate Ethylamine :

The chlorosulfonate intermediate reacts with methanethiosulfonate ethylamine in methanol at 60°C for 2 hours. Potassium carbonate is added to neutralize HCl byproducts, and the mixture is stirred until the reaction reaches completion (verified by NMR). -

Deprotection and Isolation :

Crude product is washed with aqueous citric acid (10% w/v) to remove unreacted amines, followed by 0.1 M sodium hydroxide to eliminate acidic impurities. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. Final purification involves recrystallization from cyclohexane-toluene (12:1) or column chromatography using silica gel and ethyl acetate-petroleum ether eluents.

Table 1. Optimization of Recrystallization Conditions

| Solvent System | Purity (%) | Yield (%) | Enantiomeric Excess (ee%) |

|---|---|---|---|

| Cyclohexane-Toluene (12:1) | 96.6 | 57 | 97.3 |

| Ethyl Acetate | 95.6 | 61 | 95.6 |

| Dichloromethane-Ethyl Acetate (7:3) | 95.1 | 76 | 95.1 |

Reaction Optimization

Catalytic Methods

Citric acid monohydrate (CAM) has been demonstrated as an effective catalyst in multi-component reactions, enhancing reaction rates and yields. In analogous syntheses, 20 mol% CAM in methanol at 60°C improved conversion rates by 30% compared to uncatalyzed conditions. This approach minimizes side reactions, such as esterification of carboxylic acid groups.

Temperature and Solvent Effects

Elevated temperatures (60–70°C) favor amidation kinetics but risk decomposition of the methanethiosulfonate group. Methanol is optimal for solubility and intermediate stability, while DCM facilitates azeotropic drying during activation steps. Prolonged heating beyond 3 hours reduces yields due to retro-amide formation, as observed in kinetic studies.

Purification Techniques

Purification challenges arise from the compound’s polar nature and tendency to form stable hydrates. Industrial-scale processes employ sequential washes with citric acid (pH 3.0) and sodium hydroxide (pH 10.0) to partition impurities. Recrystallization from cyclohexane-toluene mixtures enriches enantiomeric purity to >97% ee, critical for pharmaceutical applications. Chromatographic methods using alumina stationary phases achieve >99% purity but are cost-prohibitive for large batches.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) :

¹H NMR (400 MHz, D₂O) confirms substitution at the C3 hydroxyl group, with characteristic shifts at δ 3.45 ppm (CH₂-SO₂) and δ 1.25 ppm (CH₃ of ethylamide). -

High-Resolution Mass Spectrometry (HRMS) :

[M+H]⁺ calcd. for C₁₁H₁₈N₂O₈S₂: 370.06; found: 370.05. -

X-ray Crystallography :

Single-crystal analysis reveals a monoclinic lattice with hydrogen bonding between the amide proton and sulfonate oxygen, stabilizing the structure.

Challenges and Limitations

-

Selectivity : Competing reactions at citric acid’s carboxylic acid groups necessitate protective group strategies, increasing synthetic steps.

-

Stability : The methanethiosulfonate group hydrolyzes under acidic conditions, requiring neutral pH during storage.

-

Scalability : Chromatographic purification limits batch sizes; recrystallization offers a scalable alternative but sacrifices yield.

Applications and Derivatives

Citric Acid (3-Methanethiosulfonate Ethyl Amide) is a precursor to 1,5-Bis(Choline Ester Chloride), a neuronal signaling enhancer. Its thiol-reactive group enables conjugation to proteins for targeted drug delivery, while the citric acid backbone provides biocompatibility. Recent studies explore its use in metal-organic frameworks (MOFs) for heavy metal sequestration, leveraging its tridentate chelating ability .

Chemical Reactions Analysis

Citric Acid (3-Methanethiosulfonate Ethyl Amide) can undergo various chemical reactions, including:

Oxidation: The methanethiosulfonate group can be oxidized to form sulfone derivatives.

Reduction: Reduction of the methanethiosulfonate group can yield thiol derivatives.

Substitution: The methanethiosulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Citric Acid (3-Methanethiosulfonate Ethyl Amide) has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biochemistry: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to modify thiol groups in proteins.

Medicine: Research into potential therapeutic applications, particularly in targeting specific enzymes or proteins involved in disease pathways.

Mechanism of Action

The mechanism of action of Citric Acid (3-Methanethiosulfonate Ethyl Amide) involves the modification of thiol groups in proteins and enzymes. The methanethiosulfonate group reacts with thiol groups to form a covalent bond, thereby altering the structure and function of the target protein or enzyme. This modification can inhibit or activate the target, depending on the specific context and target involved.

Comparison with Similar Compounds

N,S-Dipropionylcysteine Ethyl Ester (DPNCE)

Structural Similarities : DPNCE combines cysteine (with antioxidant properties) and propionate (to replenish citric acid cycle intermediates) via ethyl ester linkages. While distinct from Citric Acid (3-Methanethiosulfonate Ethyl Amide), both compounds feature ethyl ester/amide groups and are designed for dual functionality.

Functional Differences :

- Bioactivity: In a porcine myocardial ischemia-reperfusion model, DPNCE increased arterial propionate and cysteine levels, enhancing myocardial citric acid cycle (CAC) intermediates (citrate, succinate, fumarate, malate).

- Applications : DPNCE is explored for cardioprotection during reperfusion injury, leveraging its dual antioxidant and metabolic salvage roles.

Table 1: DPNCE vs. Citric Acid (3-Methanethiosulfonate Ethyl Amide)

| Property | DPNCE | Citric Acid (3-Methanethiosulfonate Ethyl Amide) |

|---|---|---|

| Functional Groups | Propionyl, ethyl ester, cysteine | Methanethiosulfonate, ethyl amide, citric acid |

| Bioactivity | Increases CAC intermediates | Undocumented (discontinued) |

| Stability | Stable in vivo | Likely unstable (discontinued status) |

| Applications | Cardioprotection research | Research standard (historical) |

Citric Acid-5-Aminosalicylic Acid (5-ASA) Amides/Esters

Structural Similarities : Citric acid can form esters and amides with drugs like 5-ASA, analogous to the ethyl amide group in the target compound.

Functional Differences :

Table 2: Reactivity of Citric Acid Derivatives

3-Hydroxyquinaldic Acid Amide (Natural Product)

Structural Similarities : Isolated from Streptomyces cyaneofuscatus, this amide derivative shares a heterocyclic aromatic system but differs significantly from the citric acid backbone of the target compound .

Functional Differences :

- Source: Naturally produced by marine actinomycetes, unlike synthetic Citric Acid (3-Methanethiosulfonate Ethyl Amide).

- Applications: Potential antimicrobial or anticancer applications (inferred from Streptomyces-derived metabolites), whereas the target compound’s uses remain unclear.

Industrial Citric Acid Esters

Context : Citric acid esters (e.g., triethyl citrate) are widely used in food, pharmaceuticals, and cosmetics due to their low toxicity and biodegradability .

Contrast :

- Functionality : Industrial esters prioritize stability and safety, whereas Citric Acid (3-Methanethiosulfonate Ethyl Amide)’s reactive groups limit its utility.

- Production : Citric acid is mass-produced via fermentation (1.4 million tonnes annually), but niche derivatives like the target compound face scalability challenges .

Key Research Findings and Implications

- DPNCE demonstrates that citric acid derivatives can modulate CAC intermediates but may lack translational efficacy in complex physiological settings .

- Citric Acid-5-ASA Amides underscore reactivity risks, aligning with the discontinued status of Citric Acid (3-Methanethiosulfonate Ethyl Amide) .

- Natural Amides (e.g., 3-hydroxyquinaldic acid derivatives) highlight structural diversity in bioactive compounds, suggesting synthetic citric acid amides may require further optimization for practical applications .

Biological Activity

Citric Acid (3-Methanethiosulfonate Ethyl Amide), a compound derived from citric acid, exhibits significant biological activity that has been the focus of various studies. This article reviews the synthesis, biological mechanisms, and applications of this compound, particularly in antimicrobial and insecticidal contexts.

Synthesis

The synthesis of Citric Acid (3-Methanethiosulfonate Ethyl Amide) involves the reaction of citric acid with methanethiosulfonate derivatives. The process typically includes the following steps:

- Formation of Thiol Groups : The introduction of thiol groups enhances the reactivity of citric acid.

- Amidation Reaction : The thiol-modified citric acid undergoes amidation to form the final compound.

Antimicrobial Properties

Citric Acid (3-Methanethiosulfonate Ethyl Amide) has demonstrated notable antimicrobial activity against various pathogens. Research indicates that compounds with similar structures exhibit significant inhibition against bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Mechanism : The antimicrobial action is primarily attributed to the disruption of bacterial cell walls and interference with metabolic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µM | |

| Bacillus subtilis | 15 µM |

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties, particularly against agricultural pests. Studies show that it can effectively inhibit acetylcholinesterase (AChE) in specific insect species without affecting human AChE, suggesting potential for selective insecticides.

- Selectivity : Citric Acid (3-Methanethiosulfonate Ethyl Amide) irreversibly inhibits AChE in insects at concentrations as low as 6 mM, while showing negligible effects on human enzymes, making it a candidate for environmentally friendly pest control strategies .

Case Studies

- Study on Antimicrobial Efficacy :

- Insect Selectivity Trials :

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of Citric Acid (3-Methanethiosulfonate Ethyl Amide):

- Enhanced Efficacy : Modifications to the citric acid backbone increase its interaction with target proteins in bacteria and insects.

- Low Toxicity to Mammals : The selective inhibition of insect AChE suggests a lower risk profile for mammals, making it a promising candidate for agricultural use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.